2-Methylpent-4-ynoic acid IUPAC name and structure
2-Methylpent-4-ynoic acid IUPAC name and structure
[1]
Executive Summary
2-Methylpent-4-ynoic acid (CAS: 74064-82-7) is a functionalized carboxylic acid characterized by a terminal alkyne group and a chiral center at the
This guide details the structural properties, validated synthetic protocols, and application logic of 2-methylpent-4-ynoic acid, providing a self-validating reference for laboratory implementation.
Chemical Identity & Structural Profile[2]
The molecule consists of a 5-carbon chain terminated by a carboxylic acid at C1 and a triple bond at C4, with a methyl substituent at C2. This substitution pattern introduces chirality, creating (R)- and (S)- enantiomers which exhibit distinct biological activities and polymerization behaviors.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2-Methylpent-4-ynoic acid |
| Common Synonyms | 2-Methyl-4-pentynoic acid; |
| CAS Number (Racemic) | 74064-82-7 |
| CAS Number (R-isomer) | 134773-04-9 |
| CAS Number (S-isomer) | 1231709-27-5 |
| Molecular Formula | C |
| Molecular Weight | 112.13 g/mol |
| SMILES | C#CCC(C)C(O)=O |
| Physical State | Colorless to pale yellow liquid (racemate); Low-melting solid (enantiopure salts) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
Structural Logic
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C1 (Carboxyl): Provides the handle for amide coupling (e.g., in peptide synthesis) or esterification.
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C2 (Chiral Center): The methyl group at C2 creates steric bulk, restricting conformational freedom in peptide backbones (similar to Valproic Acid analogs) and enabling information encoding in polymers based on mass/sterics.
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C4 (Alkyne): A bioorthogonal handle ready for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.
Synthetic Methodology
The synthesis of 2-methylpent-4-ynoic acid must address the volatility of the intermediate and the potential for racemization in the chiral route. Below are the two primary protocols: the Racemic Malonate Route for bulk applications and the Enantioselective Auxiliary Route for precision medicine.
Protocol A: Racemic Synthesis (Malonic Ester Alkylation)
Rationale: This route utilizes cheap starting materials (diethyl methylmalonate) and relies on the acidity of the
Step-by-Step Workflow:
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Enolate Formation: Treat diethyl methylmalonate (1.0 equiv) with NaH (1.1 equiv) in dry THF at 0°C. Evolution of H
gas confirms deprotonation. -
Alkylation: Add propargyl bromide (1.2 equiv, 80% in toluene) dropwise. The reaction is exothermic; maintain temperature <10°C to prevent polymerization of the alkyne. Stir at RT for 12 h.
-
Hydrolysis: Add aqueous NaOH (3.0 equiv) and reflux for 4 h to hydrolyze the diester to the dicarboxylate.
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Decarboxylation: Acidify to pH 1 with HCl. Heat the neat oil or aqueous solution to 140°C-160°C. The gem-dicarboxylic acid loses CO
to yield the target monoacid. -
Purification: Distillation under reduced pressure (approx. 100°C at 1 mmHg) yields the pure acid.
Protocol B: Enantioselective Synthesis (Evans Auxiliary)
Rationale: For drug development, the (S)- or (R)- enantiomer is often required. The Evans oxazolidinone auxiliary directs the stereochemistry of the propargylation via a Z-enolate transition state.
Step-by-Step Workflow:
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Acylation: React (S)-4-benzyl-2-oxazolidinone with propionyl chloride (n-BuLi, THF, -78°C) to form the chiral imide.
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Asymmetric Alkylation: Treat the imide with NaHMDS (1.1 equiv) at -78°C to form the Z-enolate. Add propargyl bromide. The bulky benzyl group shields one face, forcing attack from the opposite side.
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Cleavage: Hydrolyze the auxiliary using LiOH/H
O in THF/H O. This "peroxide hydrolysis" prevents cleavage of the sensitive alkyne while removing the auxiliary. -
Recovery: The chiral auxiliary is recovered by extraction; the aqueous layer contains the pure (R)- or (S)-2-methylpent-4-ynoic acid.
Visualization: Synthetic Pathways
Caption: Comparison of bulk racemic synthesis (Route A) and asymmetric synthesis (Route B) for high-purity applications.
Structural Characterization (NMR Logic)
The identity of the compound is validated by
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |
| -COOH | 10.0 - 12.0 | Broad Singlet | - | Acidic proton (exchangeable). |
| 1.95 - 2.05 | Triplet | Diagnostic: Terminal alkyne proton. | ||
| -CH | 2.30 - 2.50 | ddd or m | - | Propargyl protons; diastereotopic in chiral form. |
| -CH(CH | 2.60 - 2.75 | Sextet/Multiplet | ||
| -CH | 1.20 - 1.30 | Doublet |
Interpretation Note: The coupling of the terminal alkyne proton to the propargyl methylene group (
Applications in Drug Discovery & Materials Science
Sequence-Defined "Digital" Polymers
2-Methylpent-4-ynoic acid is used as a coding monomer in the synthesis of information-containing macromolecules. In this binary system:
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Bit "0": 4-Pentynoic acid (lacks methyl group).
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Bit "1": 2-Methylpent-4-ynoic acid (contains methyl group).[2][1]
Using solid-phase synthesis, these monomers are coupled iteratively. The methyl group acts as a mass tag (detectable by MS/MS sequencing) or a steric tag, allowing data (text, images) to be stored in the chemical structure of the polymer.
Peptidomimetics & Click Chemistry
In medicinal chemistry, the acid serves as a precursor to
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Constraint: The
-methyl group restricts backbone rotation ( angles), stabilizing helical conformations in peptide drugs. -
Conjugation: The alkyne handle allows "clicking" of the molecule to fluorophores, PEG chains, or targeting ligands using CuAAC chemistry.
Visualization: Binary Coding Application
Caption: Utilization of 2-methylpent-4-ynoic acid as the "1" bit in binary-encoded synthetic polymers.
References
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Trinh, T. T., Oswald, L., Chan-Seng, D., & Lutz, J. F. (2014).[3] Synthesis of Molecularly Encoded Oligomers Using a Chemoselective "AB + CD" Iterative Approach. Macromolecular Rapid Communications, 35(2), 141-145. Retrieved from [Link]
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Menche, D., Hassfeld, J., Li, J., Menche, G., Ritter, A., & Rudolph, S. (2006). Total Synthesis of Archazolid A. Journal of the American Chemical Society, 129(18), 6100-6101. (Describes Evans auxiliary synthesis of the chiral acid). Retrieved from [Link]
